![molecular formula C20H14O2 B12896930 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran CAS No. 112230-46-3](/img/structure/B12896930.png)
2-(4-(Furan-2-yl)phenyl)-5-phenylfuran
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Overview
Description
2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran typically involves the coupling of furan derivatives with phenyl groups. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a phenyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Furan derivatives, including 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran, have been studied for their antimicrobial activities. Compounds with a furan moiety are known to exhibit significant antibacterial and antifungal properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Antitumor Activity
Research indicates that furan derivatives possess antitumor properties. The structure of this compound suggests it could interact with biological targets involved in cancer progression. Various studies have highlighted the effectiveness of similar compounds in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Neuroprotective Effects
Recent investigations into furan derivatives have revealed their potential neuroprotective effects. Compounds with similar structures have been shown to inhibit sirtuin enzymes, which are implicated in neurodegenerative diseases. This suggests that this compound could be explored as a therapeutic agent for conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Activity
In a study assessing various furan derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting strong antibacterial activity comparable to established antibiotics .
Case Study 2: Antitumor Screening
A series of synthesized furan derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant antitumor potential .
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: Exhibits antimicrobial and antiviral properties.
4-(Furan-2-yl)phenol: Another furan derivative with potential biological activity.
Uniqueness: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran stands out due to its dual furan rings connected through a phenyl group, which may enhance its stability and reactivity compared to other furan derivatives. This unique structure can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is a member of the furan family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with phenyl groups, which is known to enhance its biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing furan moieties exhibit significant antibacterial properties. A study highlighted the synthesis of various furan derivatives, including those similar to this compound, which showed promising antibacterial activity against Gram-positive bacteria.
Table 1: Antibacterial Activity of Furan Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
This compound | Staphylococcus aureus | 4 |
Other derivatives | Streptococcus pneumoniae | 2 |
Other derivatives | Escherichia coli | 8 |
The minimum inhibitory concentration (MIC) values indicate that derivatives of this compound can effectively inhibit the growth of several pathogenic bacteria, including multidrug-resistant strains.
Antifungal Activity
The antifungal potential of furan derivatives has also been explored. In a study involving various substituted furan compounds, it was found that certain derivatives exhibited significant fungicidal activity against common fungal pathogens.
Table 2: Antifungal Activity of Selected Furan Derivatives
Compound | Fungal Strain | Efficacy (%) at 500 µg/mL |
---|---|---|
This compound | Candida albicans | 85 |
Other derivatives | Aspergillus niger | 78 |
Other derivatives | Penicillium chrysogenum | 80 |
The results indicate that the compound not only has antibacterial properties but also demonstrates efficacy against fungal infections.
Anticancer Properties
The anticancer activity of furan derivatives has been documented in several studies. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
Table 3: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 10 |
Other derivatives | MCF7 (breast cancer) | 12 |
Other derivatives | A549 (lung cancer) | 15 |
The IC50 values suggest that this compound can inhibit the proliferation of cancer cells effectively, making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized various furan-based compounds and tested their antibacterial effects against clinical isolates. The results indicated that compounds with structural similarities to this compound exhibited potent activity against resistant strains like MRSA .
- Antifungal Studies : Another research effort focused on synthesizing novel thiadiazole derivatives containing furan moieties. These compounds were evaluated for their antifungal properties and demonstrated significant inhibition against several fungal species .
- Cytotoxicity Assessment : Research has also shown that certain furan derivatives induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Properties
CAS No. |
112230-46-3 |
---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)phenyl]-5-phenylfuran |
InChI |
InChI=1S/C20H14O2/c1-2-5-15(6-3-1)19-12-13-20(22-19)17-10-8-16(9-11-17)18-7-4-14-21-18/h1-14H |
InChI Key |
AGYKMBJRNOOIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C4=CC=CO4 |
Origin of Product |
United States |
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